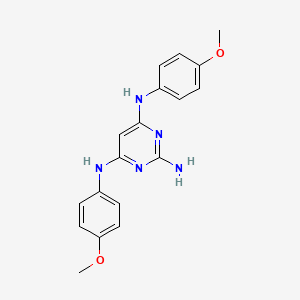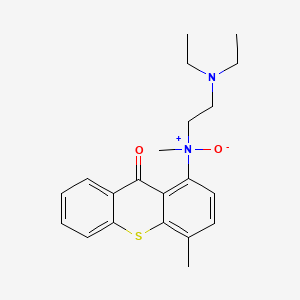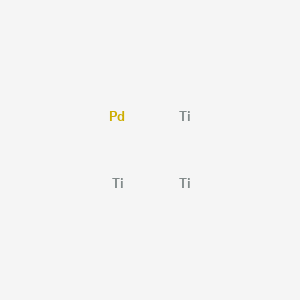
Palladium--titanium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–titanium (1/3) is a compound consisting of palladium and titanium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. The combination of palladium and titanium results in a material that exhibits excellent catalytic activity, thermal stability, and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of palladium–titanium (1/3) can be achieved through various synthetic routes. One common method involves the deposition-precipitation with urea (DPU) method, where palladium and titanium precursors are co-deposited onto a support material, such as titanium dioxide, followed by calcination to form the desired compound . Another method involves the sol-gel process, where palladium and titanium precursors are mixed in a sol-gel solution, followed by gelation and calcination .
Industrial Production Methods
In industrial settings, palladium–titanium (1/3) is often produced using high-temperature reduction processes. This involves the reduction of palladium and titanium oxides in a hydrogen atmosphere at elevated temperatures. The resulting material is then subjected to further processing, such as milling and sieving, to obtain the desired particle size and morphology .
化学反応の分析
Types of Reactions
Palladium–titanium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its excellent catalytic properties .
Common Reagents and Conditions
Common reagents used in reactions involving palladium–titanium (1/3) include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, although higher temperatures and pressures may be used for specific applications .
Major Products
The major products formed from reactions involving palladium–titanium (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds, while in oxidation reactions, the major products are oxidized organic compounds .
科学的研究の応用
Palladium–titanium (1/3) has a wide range of scientific research applications, including:
Catalysis: Palladium–titanium (1/3) is widely used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and cross-coupling reactions.
Materials Science: The compound is used in the development of advanced materials, such as coatings and thin films, due to its thermal stability and resistance to corrosion.
Biology and Medicine:
作用機序
The mechanism of action of palladium–titanium (1/3) is primarily based on its catalytic properties. The palladium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The titanium component provides structural stability and enhances the overall performance of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to palladium–titanium (1/3) include other palladium-based catalysts, such as palladium–platinum and palladium–rhodium compounds. These compounds also exhibit excellent catalytic properties and are used in various applications .
Uniqueness
Palladium–titanium (1/3) is unique due to its combination of palladium and titanium, which results in a material with enhanced thermal stability and resistance to corrosion compared to other palladium-based catalysts. Additionally, the compound’s ability to undergo various chemical reactions under mild conditions makes it a versatile and valuable material in scientific research and industrial applications .
特性
CAS番号 |
12671-51-1 |
|---|---|
分子式 |
PdTi3 |
分子量 |
250.02 g/mol |
IUPAC名 |
palladium;titanium |
InChI |
InChI=1S/Pd.3Ti |
InChIキー |
YCLIEEKNMDAQIY-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Ti].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




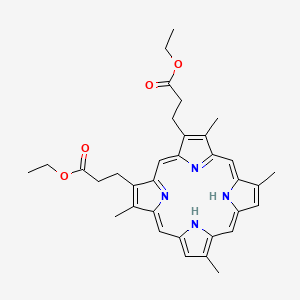
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
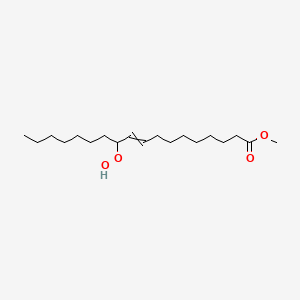
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
